molecular formula C4H8N4OS B13817842 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione

4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione

Cat. No.: B13817842
M. Wt: 160.20 g/mol
InChI Key: CAKZNEBPYDCSII-UHFFFAOYSA-N
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Description

4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the cyclo-condensation of an aldehyde, urea, and thiourea in the presence of an acid catalyst . This reaction is known for its simplicity, selectivity, and atom economy, making it a popular choice for synthesizing pyrimidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

Uniqueness: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino and hydroxyl functionalities make it versatile for various chemical modifications and applications.

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for further research and development.

Properties

Molecular Formula

C4H8N4OS

Molecular Weight

160.20 g/mol

IUPAC Name

4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione

InChI

InChI=1S/C4H8N4OS/c5-2-1-7-3(10)8-4(2,6)9/h1,9H,5-6H2,(H2,7,8,10)

InChI Key

CAKZNEBPYDCSII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(NC(=S)N1)(N)O)N

Origin of Product

United States

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